molecular formula C6Br2N4S2 B180681 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) CAS No. 165617-59-4

4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)

Cat. No. B180681
CAS RN: 165617-59-4
M. Wt: 352 g/mol
InChI Key: JIHWVOHZFVWBMK-UHFFFAOYSA-N
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Description

4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) is a chemical compound that can be used in the synthesis of low bandgap materials via palladium-catalyzed coupling reactions . It is a strong electron-deficient compound .


Synthesis Analysis

The synthesis of 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) can be achieved through a one-step process using 1,2,4,5-tetraaminobenzene tetrahydrobromide and thionyl bromide . This method offers a quick and easy way to prepare low bandgap materials compared to other literature methods .


Molecular Structure Analysis

The structure of 4,8-Dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) has been confirmed by X-ray analysis . The electronic structure and delocalization in this compound were studied using X-ray diffraction analysis and ab initio calculations .


Chemical Reactions Analysis

The conditions for the selective aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles have been found . Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of this strong electron-deficient compound .

Scientific Research Applications

Comprehensive Analysis of 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) Applications

Electronics: This compound is used as a monomer for synthesizing polymers that are integral in organic electronic devices. Its strong electron-withdrawing properties make it suitable for creating materials with low bandgap, which are essential for high-performance electronics .

Photovoltaics: In solar energy research, the compound has shown potential as an intermediate. Its properties may contribute to the development of more efficient solar cells by improving light absorption and charge transport .

Organophotocatalysis: The benzo[c][1,2,5]thiadiazole motif of the compound is being explored for its use as a visible-light organophotocatalyst. This could lead to advancements in photocatalytic processes under visible light, which is more abundant and less harmful than UV light .

Fluorescent Sensors: Due to its fluorescent properties when part of electron donor–acceptor systems, this compound is being studied for use in fluorescent sensors. These sensors could be used in various fields, including environmental monitoring and biomedical applications .

Mechanism of Action

Target of Action

The primary targets of 4,8-Dibromobenzo[1,2-c:4,5-c’]bis([1,2,5]thiadiazole) are organic semiconductors . The compound forms strong intermolecular interactions with these semiconductors, leading to efficient charge transport and improved device performance .

Mode of Action

The compound’s mode of action involves the formation of strong intermolecular interactions with other organic semiconductors . This interaction facilitates the transport of positive charge carriers within the device .

Biochemical Pathways

The compound’s interaction with organic semiconductors affects the charge transport pathways. By forming strong intermolecular interactions, it enhances the efficiency of these pathways, leading to improved performance of the device .

Pharmacokinetics

Its high electron mobility and good stability suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the improved performance of devices that use organic semiconductors. By facilitating efficient charge transport, the compound helps to enhance the device’s overall functionality .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of light can affect its performance as a semiconductor . Additionally, the compound is reported to be hydrolytically and thermally stable , suggesting that it can maintain its efficacy and stability under a range of environmental conditions.

Future Directions

The compound has potential applications in the field of organic photovoltaics, a developing technology with unique properties . It can be used as a building block for the synthesis of components for Dye-Sensitized Solar Cells (DSSCs) and Organic Light Emitting Diodes (OLEDs) .

properties

IUPAC Name

2,8-dibromo-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2N4S2/c7-1-3-5(11-13-9-3)2(8)6-4(1)10-14-12-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHWVOHZFVWBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C3=NSN=C3C(=C1N=S=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)

CAS RN

165617-59-4
Record name 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)
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4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)
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4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)
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4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)
Reactant of Route 5
4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)
Reactant of Route 6
4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)

Q & A

Q1: What is the significance of 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) in materials chemistry?

A1: 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) is a valuable precursor for synthesizing low bandgap materials. Its structure, containing two bromine atoms, makes it suitable for palladium-catalyzed coupling reactions, such as Sonogashira coupling. [, ] These reactions allow researchers to incorporate this molecule into larger conjugated systems, leading to materials with desirable electronic and optical properties.

Q2: What are the advantages of using 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) in conjugated microporous polymers (CMPs)?

A2: 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) (BBT) serves as a building block for CMPs with enhanced properties. For example, incorporating BBT into CMPs resulted in a high degradation temperature (up to 340°C) and a regular, aggregated sphere morphology. [] Furthermore, the resulting BBT-linked CMPs displayed promising electrochemical performance, demonstrating their potential for energy storage applications. []

Q3: Are there any alternative synthetic routes for 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)?

A3: While a common approach utilizes 2,1,3-Benzothiadiazole as a starting material, a more efficient one-pot synthesis has been developed. [, ] This alternative method employs 1,2,4,5-tetraaminobenzene tetrahydrobromide and thionyl bromide, yielding 4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole) in a single step with good yield. [] This streamlined approach offers a faster and potentially more cost-effective method for obtaining this valuable building block.

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